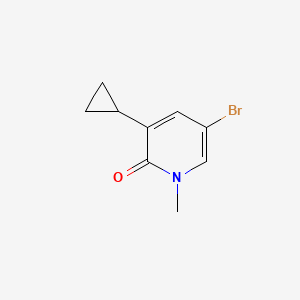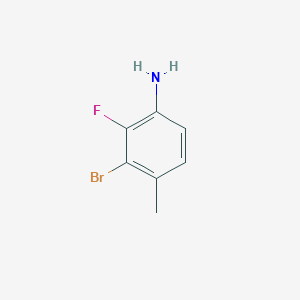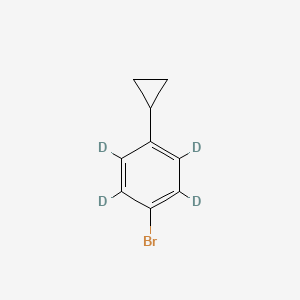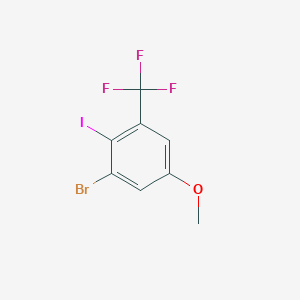
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C8H5BrF3IO. This compound is characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a methoxybenzene derivative. The reaction conditions typically include the use of halogenating agents such as bromine and iodine in the presence of a catalyst. Industrial production methods may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions .
Chemical Reactions Analysis
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its halogenated structure is often found in drug candidates due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but lacks the methoxy group and has different halogen positions.
1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene: This is a closely related compound with slight variations in the positions of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C8H5BrF3IO |
|---|---|
Molecular Weight |
380.93 g/mol |
IUPAC Name |
1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c1-14-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,1H3 |
InChI Key |
GOJHUYGZWRUIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


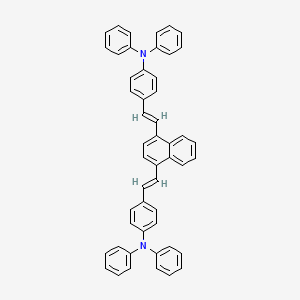
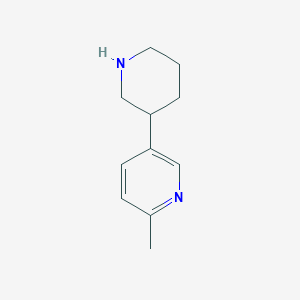
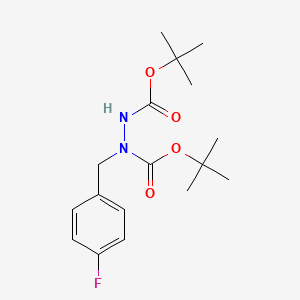
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
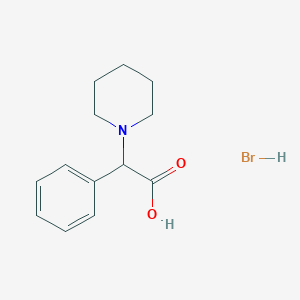
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
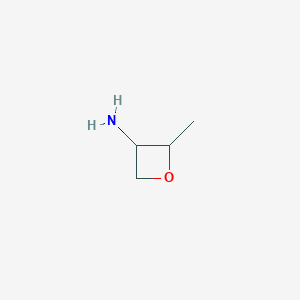
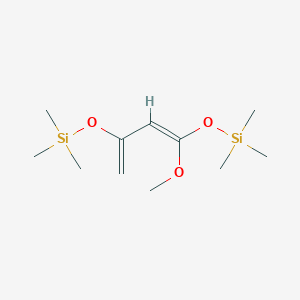
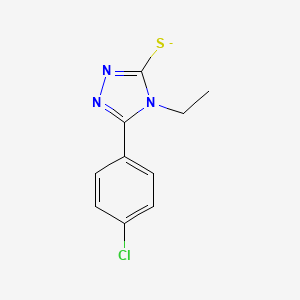
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
